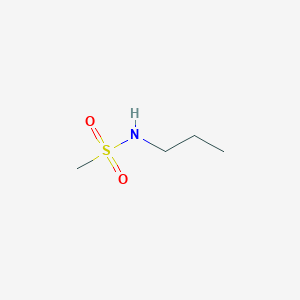

N-propylmethanesulfonamide

Description

N-Propylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonyl group (SO₂CH₃) attached to a nitrogen atom substituted with a propyl chain (-C₃H₇). Similarly, 1-(3,4-dichlorophenyl)-N-propylmethanesulfonamide (CAS 55851-37-1) features dichlorophenyl substitution, though it is noted as a discontinued product, possibly due to synthetic challenges or regulatory concerns .

Properties

Molecular Formula |

C4H11NO2S |

|---|---|

Molecular Weight |

137.20 g/mol |

IUPAC Name |

N-propylmethanesulfonamide |

InChI |

InChI=1S/C4H11NO2S/c1-3-4-5-8(2,6)7/h5H,3-4H2,1-2H3 |

InChI Key |

AKVITZDRJGIFAS-UHFFFAOYSA-N |

Canonical SMILES |

CCCNS(=O)(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The electronic and steric properties of sulfonamides are heavily influenced by substituents on aromatic rings. For instance:

- Nitro Substitution: N-(2-Nitrophenyl)-N-propylmethanesulfonamide (CAS 195433-53-5, 98% purity) and N-(4-Nitrophenyl)-N-propylmethanesulfonamide (CAS 1820638-90-1, 96% purity) differ in nitro group positioning.

- Halogen Substitution :

Variations in N-Alkyl Chains

The length of the N-alkyl chain affects physicochemical properties:

Heterocyclic and Complex Derivatives

More complex structures, such as N-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide (), incorporate pyrimidine rings and additional functional groups (e.g., formyl, isopropyl).

Purity and Commercial Availability

Purity data highlights variability in synthesis efficiency:

- N-(2-Nitrophenyl)-N-propylmethanesulfonamide (98% purity) vs. N-(4-Nitrophenyl)-N-propylmethanesulfonamide (96% purity) suggest positional isomerism may affect crystallization or purification yields .

- Discontinued products like 1-(3,4-dichlorophenyl)-N-propylmethanesulfonamide (CAS 55851-37-1) may reflect challenges in scalability or regulatory compliance .

Data Table: Key Structural and Commercial Attributes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.